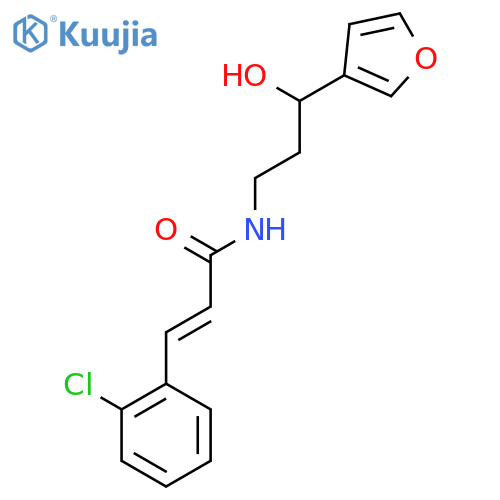Cas no 1428381-67-2 ((2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide)

1428381-67-2 structure
商品名:(2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide
(2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide 化学的及び物理的性質
名前と識別子
-
- (2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide
- (E)-3-(2-chlorophenyl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide
- F6416-8069
- (E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide
- 1428381-67-2
- (2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide
- AKOS024556663
- VU0548594-1
-
- インチ: 1S/C16H16ClNO3/c17-14-4-2-1-3-12(14)5-6-16(20)18-9-7-15(19)13-8-10-21-11-13/h1-6,8,10-11,15,19H,7,9H2,(H,18,20)/b6-5+
- InChIKey: WZNRZKKSKMMSKA-AATRIKPKSA-N
- ほほえんだ: ClC1C=CC=CC=1/C=C/C(NCCC(C1=COC=C1)O)=O
計算された属性
- せいみつぶんしりょう: 305.0818711g/mol
- どういたいしつりょう: 305.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
(2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6416-8069-4mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8069-50mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 50mg |
$160.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8069-2μmol |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8069-30mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8069-40mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8069-15mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8069-20mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8069-20μmol |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8069-3mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6416-8069-10mg |
(2E)-3-(2-chlorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |
1428381-67-2 | 10mg |
$79.0 | 2023-09-09 |
(2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide 関連文献
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
4. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
1428381-67-2 ((2E)-3-(2-chlorophenyl)-N-3-(furan-3-yl)-3-hydroxypropylprop-2-enamide) 関連製品
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
